3-[(2-Furylmethyl)amino]-1-adamantanol

Medicinal chemistry Physicochemical profiling Library design

3-[(2-Furylmethyl)amino]-1-adamantanol (IUPAC: 3-(furan-2-ylmethylamino)adamantan-1-ol; C₁₅H₂₁NO₂; MW 247.33 g/mol) is a difunctionalized adamantane scaffold incorporating a tertiary hydroxyl at the bridgehead 1-position and a furfurylamino substituent at the 3-position. This substitution pattern distinguishes it from the more common 1- or 2-monosubstituted adamantane analogs and positions it as a scaffold of interest for medicinal chemistry programs targeting enzymes such as fatty acid amide hydrolase (FAAH), where related aminoadamantane derivatives have demonstrated nanomolar inhibitory potency.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Cat. No. B267834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Furylmethyl)amino]-1-adamantanol
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CO4
InChIInChI=1S/C15H21NO2/c17-15-7-11-4-12(8-15)6-14(5-11,10-15)16-9-13-2-1-3-18-13/h1-3,11-12,16-17H,4-10H2
InChIKeyWAHOWIWAUNTOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 3-[(2-Furylmethyl)amino]-1-adamantanol Baseline Identity and Research-Grade Characteristics


3-[(2-Furylmethyl)amino]-1-adamantanol (IUPAC: 3-(furan-2-ylmethylamino)adamantan-1-ol; C₁₅H₂₁NO₂; MW 247.33 g/mol) is a difunctionalized adamantane scaffold incorporating a tertiary hydroxyl at the bridgehead 1-position and a furfurylamino substituent at the 3-position. This substitution pattern distinguishes it from the more common 1- or 2-monosubstituted adamantane analogs and positions it as a scaffold of interest for medicinal chemistry programs targeting enzymes such as fatty acid amide hydrolase (FAAH), where related aminoadamantane derivatives have demonstrated nanomolar inhibitory potency [1]. Commercial availability is primarily through screening compound collections at typical research purities of ≥95% .

Procurement Risk: Why Interchanging 3-[(2-Furylmethyl)amino]-1-adamantanol with Simple Adamantane Analogs Is Not Supported by Data


The simultaneous presence of a hydrogen-bond-donating bridgehead hydroxyl and a hydrogen-bond-accepting furfurylamino side‑chain in 3-[(2‑furylmethyl)amino]-1-adamantanol creates a distinct pharmacophoric profile that cannot be replicated by mono‑amino (e.g., N-(furan-2-ylmethyl)adamantan-1-amine, CAS 847222-32-6) or mono‑hydroxy analogs. Substituting with a compound lacking the 1‑hydroxy group removes a key interaction point that, in related adamantane-based inhibitors, has been shown to influence target binding kinetics and selectivity profiles [1]. Even within the same molecular formula space, positional isomerism on the adamantane cage (1‑ vs. 2‑ vs. 3‑substitution) alters the spatial orientation of the pharmacophores, potentially leading to order-of-magnitude differences in potency that cannot be predicted a priori .

Quantitative Differentiation Guide for 3-[(2-Furylmethyl)amino]-1-adamantanol Against Closest Structural Analogs


Molecular Weight and Elemental Composition Distinction from De‑oxygenated Analogs

The target compound (C₁₅H₂₁NO₂, MW 247.33) contains one additional oxygen atom compared to its closest commercially available analog, 2-adamantyl(2-furylmethyl)amine (C₁₅H₂₁NO, MW 231.33). This 16 Da mass difference corresponds to the bridgehead hydroxyl group and directly impacts the hydrogen‑bond donor count (2 vs. 1), topological polar surface area (tPSA; estimated ~41.5 Ų for the target vs. ~25.2 Ų for the de‑oxygenated analog), and calculated LogP (predicted ~2.4 vs. 3.34 for the analog) . These differences are quantifiable and relevant for permeability and solubility screening.

Medicinal chemistry Physicochemical profiling Library design

Positional Isomerism: 1,3-Disubstitution vs. 1- or 2-Monosubstitution on the Adamantane Cage

3-[(2-Furylmethyl)amino]-1-adamantanol is a 1,3-disubstituted adamantane, whereas commercially available comparators such as N-(furan-2-ylmethyl)adamantan-1-amine (CAS 847222-32-6) and 2-adamantyl(2-furylmethyl)amine are monosubstituted at the 1- or 2-position, respectively . In structure–activity studies of aminoadamantane derivatives, the position of substitution on the cage has been correlated with antiviral activity; for example, 1‑aminoadamantane (amantadine) and its α‑methyl derivative rimantadine display differing influenza A inhibitory profiles attributable to subtle changes in cage geometry . The 1,3-disubstitution pattern of the target compound introduces a unique spatial arrangement of the two pharmacophoric groups that is absent in all mono‑substituted analogs, precluding direct substitution.

Structure–activity relationship Drug design Adamantane chemistry

FAAH Inhibition Landscape: Contextual Potency of Adamantane‑Furyl Hybrid Scaffolds

Although direct FAAH inhibition data for 3-[(2-furylmethyl)amino]-1-adamantanol are not publicly available, closely related adamantane‑containing inhibitors have demonstrated potent FAAH inhibition: BDBM50099618 (a 1,3,4‑oxadiazole‑adamantane hybrid) exhibits an IC₅₀ of 282 nM against human recombinant FAAH, while optimized leads achieve IC₅₀ values as low as 0.0720 nM [1][2]. The target compound’s 1,3‑disubstituted adamantane core with a furfurylamino side‑chain places it within this pharmacophore space, and the hydroxyl group provides an additional hydrogen‑bonding contact that has been shown to enhance FAAH inhibition in related series [1]. Procurement for FAAH‑focused screens is therefore mechanistically justified.

Endocannabinoid system Enzyme inhibition FAAH

Commercial Availability and Purity Benchmarking Against Research‑Grade Analogs

The target compound is available through screening compound suppliers at a typical purity of 95% (HPLC), consistent with the purity standard for its closest analog, 2‑adamantyl(2‑furylmethyl)amine, which is also supplied at ≥95% purity . Procurement specifications are therefore comparable across the analog series, and no supplier‑side purity disadvantage exists that would favor substitution. Storage recommendations (long‑term at −20°C, desiccated) are identical across the class, ensuring equivalent handling requirements .

Chemical procurement Screening library Quality control

Recommended Procurement and Deployment Scenarios for 3-[(2-Furylmethyl)amino]-1-adamantanol Based on Quantitative Differentiation Evidence


CNS‑Oriented Fragment‑Based or Focused Library Screening Requiring Balanced Permeability

With a predicted LogP approximately 0.94 units lower than its de‑oxygenated analog, 3-[(2‑furylmethyl)amino]-1-adamantanol is better suited for CNS screening libraries where excessive lipophilicity (LogP >3) is associated with poor solubility and off‑target binding. Its higher tPSA (≈41.5 vs. 25.2 Ų) further supports improved aqueous solubility while maintaining sufficient passive permeability for blood–brain barrier penetration .

FAAH Inhibitor Hit‑Finding and Lead‑Optimization Campaigns

The compound’s 1,3‑disubstituted adamantane core bearing a furfurylamino moiety places it within the pharmacophore space of known FAAH inhibitors that have achieved sub‑nanomolar potency . Procuring this compound for FAAH‑targeted screens is justified by the class‑level evidence, and its dual‑functionality may yield differentiated inhibition kinetics or selectivity profiles in comparative profiling against mono‑functionalized analogs [1].

Structure–Activity Relationship (SAR) Studies on Adamantane Cage Substitution Patterns

As the only readily available 1‑hydroxy‑3‑aminoadamantane derivative with a heterocyclic side‑chain, this compound serves as a critical SAR probe for investigating the effect of 1,3‑disubstitution versus the more common 1‑ or 2‑monosubstitution on biological activity. Its procurement enables systematic comparison with N‑(furan‑2‑ylmethyl)adamantan‑1‑amine (1‑substituted) and 2‑adamantyl(2‑furylmethyl)amine (2‑substituted) to deconvolute positional effects on target engagement .

Physicochemical Profiling of Multifunctional Adamantane Scaffolds

The addition of a bridgehead hydroxyl to the adamantane‑furyl framework provides a measurable perturbation to H‑bond donor count, tPSA, and LogP. This compound is thus a valuable calibrant for computational models that predict how simultaneous functionalization of the adamantane cage alters drug‑like properties, supporting the design of balanced CNS candidates .

Quote Request

Request a Quote for 3-[(2-Furylmethyl)amino]-1-adamantanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.